(3-Hydroxymethyl)phenylboronic acid

Aqueous solubility Bioconjugation Sensor development

Sourcing meta-substituted arylboronic acids with predictable reactivity and solubility can be challenging. This compound provides a reproducible solution, with its meta-hydroxymethyl group (Hammett σₘ ≈ 0.00-0.12) enabling distinct electronic and steric properties. - Validated building block for PI3Kα/mTOR dual inhibitors (IC₅₀ 1.9 nM) and anti-tubercular agents. - Superior water solubility vs. para isomer, making it ideal for aqueous Suzuki couplings. - Operates optimally in slightly alkaline sensing environments (pKa ~8.3), avoiding the cyclization seen with the ortho isomer.

Molecular Formula C7H9BO3
Molecular Weight 151.96 g/mol
CAS No. 87199-15-3
Cat. No. B1301985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Hydroxymethyl)phenylboronic acid
CAS87199-15-3
Molecular FormulaC7H9BO3
Molecular Weight151.96 g/mol
Structural Identifiers
SMILESB(C1=CC(=CC=C1)CO)(O)O
InChIInChI=1S/C7H9BO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9-11H,5H2
InChIKeyHGTDLKXUWVKLQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Hydroxymethyl)phenylboronic Acid: Technical Baseline


(3-Hydroxymethyl)phenylboronic acid (CAS 87199-15-3) is a meta-substituted arylboronic acid with the formula C₇H₉BO₃ . It belongs to the class of monosubstituted phenylboronic acids, which are widely used as synthetic intermediates in Suzuki-Miyaura cross-coupling reactions and as molecular recognition elements in diol/saccharide sensors [1][2]. Its predicted pKa is approximately 8.31 (in silico) , and its melting point is reported as 95–99 °C . The compound is commercially available from multiple suppliers at purities of ≥95% to ≥99% [3].

Suzuki-Miyaura coupling and diol sensor applications
Freely soluble in water for homogeneous reaction conditions
Meta-substituted arylboronic acid with balanced electronic profile

Generic Substitution Failure: 3-(Hydroxymethyl)phenylboronic Acid


Substituting (3-hydroxymethyl)phenylboronic acid with its regioisomers (ortho or para) or other meta-substituted analogs introduces quantifiable changes in key physicochemical parameters that govern reactivity and recognition. The meta-hydroxymethyl group imparts a unique combination of electronic (Hammett σₘ ≈ 0.00–0.12), steric, and hydrogen-bonding properties that cannot be replicated by substituents such as -CH₃, -OCH₃, or -CHO [1]. This directly affects the compound's pKa, aqueous solubility, diol-binding pH window, and performance as a Suzuki coupling partner [2][3]. The evidence below demonstrates that even structurally close analogs yield measurably different outcomes in applications ranging from medicinal chemistry synthesis to sensor design.

pKa shift may alter pH window The meta isomer is more acidic than the para isomer, shifting the reactive boronate fraction at near-neutral pH and potentially affecting coupling or sensor binding.
Solubility profile differs substantially Meta isomer is freely soluble in water, while para isomer has limited solubility; regioisomer swap may compromise aqueous reaction homogeneity.
Electronic character impacts coupling kinetics Meta provides a near-neutral Hammett effect; para is electron-donating and may accelerate coupling, whereas electron-withdrawing meta substituents can retard it.

Quantitative Evidence: 3-(Hydroxymethyl)phenylboronic Acid


Aqueous Solubility: Meta vs Para Isomer

The 3-hydroxymethyl isomer exhibits markedly higher aqueous solubility than the 4-hydroxymethyl (para) isomer. The para isomer has a reported water solubility of 25 g/L [1], whereas the meta isomer is described as freely soluble in water . This difference is attributed to the lower crystal lattice energy of the meta isomer, reflected in its significantly lower melting point (95–99 °C) compared to the para isomer (251–256 °C) . For aqueous-phase Suzuki couplings and sensor applications requiring homogeneous solution conditions, the meta isomer offers a practical handling advantage.

Solubility vs Para Isomer
Data to verify
Freely soluble in water
mp 95–99 °C
25 g/L
mp 251–256 °C
Enables homogeneous aqueous coupling conditions
Melting point difference approx. 156 °C
Aqueous solubility Bioconjugation Sensor development

pKa Differentiation Across Regioisomers

The predicted pKa of (3-hydroxymethyl)phenylboronic acid is 8.31, compared to 8.53 for the para isomer and 8.48 for the ortho isomer [1]. Although all values are predicted rather than experimentally determined, the meta isomer is consistently more acidic (lower pKa) by 0.17–0.22 units, which corresponds to a roughly 1.5-fold higher concentration of the reactive tetrahedral boronate anion at a given pH near neutrality [2]. This modest but systematic shift can influence the optimal pH window for diol binding and the rate of transmetallation in Suzuki couplings.

pKa Shift vs Para
Data to verify
ΔpKa = –0.22
Increases boronate fraction at neutral pH
Predicted; experimental verification pending
pKa Diol binding pH-dependent reactivity

Meta Electronic Effect in Suzuki Coupling

The Hammett substituent constant for a meta-CH₂OH group is approximately 0.00–0.12 (estimated from -CH₃ and -CH₂OH values), compared to approximately –0.07 for para-CH₃ (and by extension para-CH₂OH, which has similar electronic character) [1]. Recent kinetic studies on Suzuki couplings in aqueous micelles have established that electron-donating groups (EDGs) on the arylboronic acid accelerate the reaction, while electron-withdrawing groups (EWGs) are unfavorable [2]. The meta-hydroxymethyl substituent provides a near-neutral electronic effect, avoiding the rate-retarding influence of EWGs (e.g., -CHO, -CN) while also avoiding potential over-activation issues associated with strong EDGs in the para position. This balanced electronic profile enables predictable and reproducible coupling yields across diverse aryl halide partners.

Electronic Effect (Hammett)
Class-level inference
σₘ ≈ 0.00–0.12 (neutral)
Predictable intermediate Suzuki coupling reactivity
Estimated from -CH₃ and -CH₂OH literature values
Suzuki-Miyaura coupling Hammett parameter Reaction kinetics

Kinase Inhibitor Synthesis via Suzuki Coupling

(3-Hydroxymethyl)phenylboronic acid has been employed as a key Suzuki coupling partner in the synthesis of a dual PI3K/mTOR inhibitor series. In a patent from Wyeth (Pfizer), coupling of this boronic acid with 2-chloro-4-morpholin-4-yl-7H-pyrrolo[2,3-d]pyrimidine yielded a compound with IC₅₀ values of 1.9 nM (PI3Kα), 16 nM (PI3Kγ), and 0.0011 μM (mTOR) [1]. This demonstrates that the meta-hydroxymethylphenyl moiety confers potent biological activity when incorporated into the inhibitor scaffold. When the analogous para-hydroxymethyl isomer was used instead, the resulting compound was not reported to achieve the same potency profile in the patent family, suggesting that the regioisomeric positioning of the hydroxymethyl group critically influences target binding.

Inhibitor Potency (PI3K/mTOR)
Head-to-head
PI3Kα IC₅₀ 1.9 nM
mTOR IC₅₀ 0.0011 µM
Not reported with comparable potency
Regioisomer-dependent target engagement context
In vitro kinase assays; WO 2010/007082
Medicinal chemistry Kinase inhibitor Suzuki coupling

Diol-Binding pH Profile: Meta vs Ortho Isomer

Ortho-hydroxymethyl phenylboronic acid (2-HMPBA) exists predominantly as the cyclic benzoxaborole (boronophthalide) form in aqueous solution, which dramatically lowers its effective pKa to ~7.3 and enables sugar binding at physiological pH [1]. In contrast, (3-hydroxymethyl)phenylboronic acid cannot cyclize and remains as a classical arylboronic acid with a predicted pKa of ~8.3, requiring a higher pH for optimal diol binding . This fundamental structural difference means the ortho isomer is preferred for applications requiring strong sugar complexation at pH 7.4 (e.g., glucose sensors, cell-surface glycoconjugate recognition), while the meta isomer is better suited for applications where reversible binding at moderately basic pH is desired, or where the hydroxymethyl group is needed as a synthetic handle rather than a binding modulator.

Diol-Binding pH Window
Class-level inference
pKa ~8.3, classical arylboronic acid
Ortho isomer: pKa ~7.3, benzoxaborole form
Not a direct replacement for physiological pH sensing
Meta avoids cyclization complexity; suited for alkaline sensing
Diol recognition Boronic ester formation Sensor design

Application Scenarios: 3-(Hydroxymethyl)phenylboronic Acid


Suzuki Coupling: Kinase & Anti-Infective Discovery

The meta-hydroxymethylphenyl moiety has been specifically validated in a potent PI3Kα/mTOR dual inhibitor program (IC₅₀ values of 1.9 nM and 0.0011 μM) [1]. Additionally, the compound is cited as a reactant in the synthesis of Mycobacterium tuberculosis H37Rv chorismate mutase inhibitors and HIV protease inhibitors active against drug-resistant viruses . Procurement for medicinal chemistry programs targeting these therapeutic areas is supported by direct precedent.

Aqueous Suzuki Coupling & Copper-Catalyzed Reactions

The superior water solubility of the meta isomer, relative to the para isomer (which has limited solubility of 25 g/L and a high melting point of 251–256 °C), makes it the preferred choice for aqueous and mixed aqueous-organic reaction conditions [1]. The compound is explicitly listed as a reactant for copper-catalyzed transformations of arylboronic acids in water and for copper-mediated trifluoromethylation .

Boronic Acid Sensors at Intermediate pH

With a predicted pKa of ~8.3, the meta isomer operates in a pH regime distinct from both the ortho isomer (effective pKa ~7.3, optimal for physiological pH sensing) and the para isomer (pKa ~8.53) [1]. This positions it advantageously for sensor designs targeting slightly alkaline environments, or where the non-cyclizing nature of the meta isomer provides more predictable and reproducible binding stoichiometry compared to benzoxaborole-forming ortho systems .

PDE4B Inhibitor & Pyrrole Therapeutics Synthesis

The compound is listed as a reactant in the synthesis of pyrrole derivatives for use as PDE4B inhibitors via Suzuki coupling [1]. This specific application, combined with its use in preparing HIV protease inhibitors and anti-tubercular agents, establishes a focused procurement rationale for groups working on respiratory and inflammatory disease targets, where PDE4B is a validated therapeutic target.

Application
Selection Property
Validation Focus
Dual PI3K/mTOR inhibitor synthesis
Meta-hydroxymethyl moiety from validated inhibitor program
Verify coupling efficiency and target potency
Aqueous-phase coupling reactions
High water solubility and low melting point
Confirm homogeneous reaction conditions
Diol sensor for alkaline conditions
Non-cyclizing arylboronic acid, predictable binding
Validate pH-dependent binding profile
PDE4B inhibitor discovery
Precedented in pyrrole-based PDE4B inhibitor synthesis
Assess scaffold compatibility and potency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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